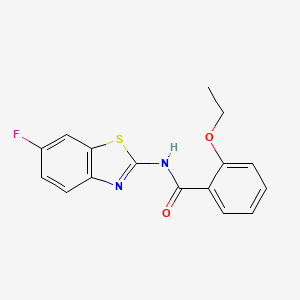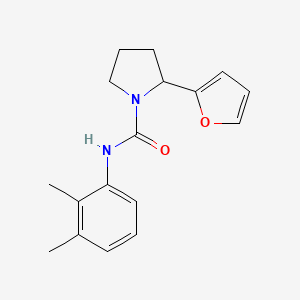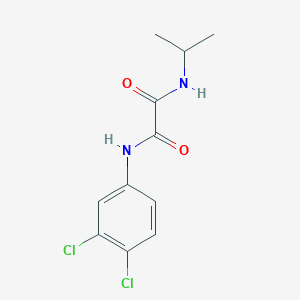![molecular formula C13H15ClN4O B4581681 N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B4581681.png)
N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives similar to "N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea" involves reactions of acylazides with various amines or hydrazines, under conditions that promote the formation of the urea linkage. For example, Song Xin-jian et al. (2006) synthesized novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole (Song Xin-jian et al., 2006). This method could be adapted for the synthesis of "N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea" by choosing appropriate reactants and conditions.
Molecular Structure Analysis
The molecular structure of compounds like "N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea" is characterized using various spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. D. Achutha et al. (2017) synthesized a compound and confirmed its structure through 1H NMR, mass spectral analysis, and single crystal X-ray diffraction studies, which revealed details about the intramolecular hydrogen bonds and π-π interactions contributing to the stability of the structure (D. Achutha et al., 2017).
Chemical Reactions and Properties
The chemical behavior of "N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea" derivatives often involves reactions facilitated by the functional groups present in the molecule. For instance, the urea group can participate in hydrogen bonding, contributing to the compound's solubility and interaction with biological molecules. The presence of a pyrazole ring may allow for further chemical modifications, impacting the molecule's biological activity.
Physical Properties Analysis
The physical properties of urea derivatives, including solubility, melting point, and crystalline structure, are influenced by the nature of the substituents and the overall molecular architecture. The study by V. D'yachenko et al. (2019) on 1,3-disubstituted ureas provides insights into the solubility and inhibitory activity of these compounds, which could be relevant for understanding the physical properties of "N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea" (V. D'yachenko et al., 2019).
Applications De Recherche Scientifique
Synthesis and Potential Anti-cancer Activity
N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea derivatives have been explored for their potential applications in anti-cancer therapy. For instance, research into pyrazole compounds has identified them as promising candidates for anti-cancer agents. The study on two neoteric pyrazole derivatives, including a compound with a structure similar to N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea, highlighted their synthesis, electronic structure, and physico-chemical properties. Docking analyses suggest that these compounds may exhibit a negative response against human microsomal prostaglandin E synthase 1, indicating their potential as anti-cancer agents (Thomas et al., 2019).
Antimicrobial and Anticancer Properties
Further research into novel pyrazole derivatives has shown that compounds with similar structures possess significant antimicrobial and anticancer activities. These derivatives were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated for their in vitro antimicrobial and anticancer activity. Notably, some synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial efficacy (Hafez et al., 2016).
Rheology and Gelation Properties
The rheological and gelation properties of N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea derivatives have also been studied, revealing their potential in forming hydrogels under specific conditions. For example, research on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrated its ability to form hydrogels across a range of acids at pH 1–2. The study highlighted the dependency of the gels' physical properties on the identity of the anion, indicating the tunability of these properties for potential applications (Lloyd & Steed, 2011).
Antibacterial Agents
The quest for new antibacterial agents has led to the synthesis of novel heterocyclic compounds containing the sulfonamido moiety, derived from precursors similar to N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea. These compounds have shown high antibacterial activities, indicating their potential use as antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(1-pyrazol-1-ylpropan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-10(9-18-7-3-6-15-18)16-13(19)17-12-5-2-4-11(14)8-12/h2-8,10H,9H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUKGCDYKKUCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methoxyphenoxy)-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4581599.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4581605.png)

![2-methoxyethyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B4581614.png)



![(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4581656.png)
![1-(1-adamantyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4581660.png)
![N-(4-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4581661.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4581669.png)

![2-[({3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4581692.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4581693.png)